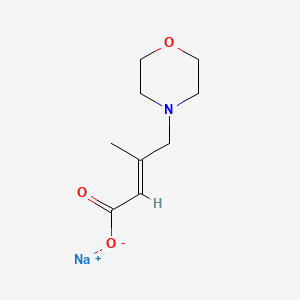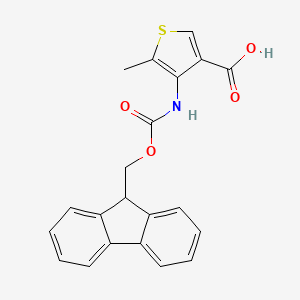![molecular formula C21H19FN4O2 B2438743 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide CAS No. 478046-38-7](/img/structure/B2438743.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Introduction of the fluoropropoxy group: This step involves the nucleophilic substitution of a halogenated propyl group with a fluorine atom.
Coupling with the pyridinyl-pyrimidinyl moiety: This step can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the two aromatic systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds or other functional groups into more saturated forms.
Substitution: The aromatic rings and the fluoropropoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-[4-(3-chloropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
- (E)-3-[4-(3-bromopropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
- (E)-3-[4-(3-methoxypropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide
Uniqueness
The presence of the fluoropropoxy group in (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-11-2-14-28-18-7-4-16(5-8-18)6-9-20(27)25-19-10-13-24-21(26-19)17-3-1-12-23-15-17/h1,3-10,12-13,15H,2,11,14H2,(H,24,25,26,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXXOADNJFZNO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C=CC3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)


![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)


![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)


![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2438678.png)

![2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2438680.png)
